Sulfuric acid, iron(3+)salt (3:2), pentahydrate (9CI)

Description

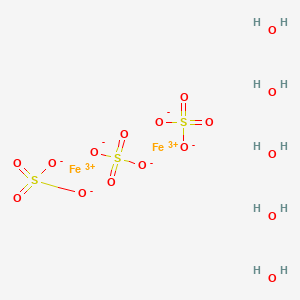

Sulfuric acid, iron(3+) salt (3:2), pentahydrate (CAS 142906-29-4), also termed iron(III) sulfate pentahydrate, is an inorganic compound with the molecular formula Fe₂H₁₀O₁₇S₃ (or Fe₂(SO₄)₃·5H₂O). It consists of two iron(III) ions, three sulfate anions, and five water molecules in its crystalline structure. This compound is part of a broader class of trivalent metal sulfate pentahydrates, which include analogs like cerium(III) and scandium(III) sulfates.

Properties

IUPAC Name |

iron(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTXIHLAWFEWGM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2(SO4)3, Fe2O12S3 | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ferric sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferric_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13761-89-2 (hexahydrate), 15244-10-7 (unspecified hydrate), 35139-28-7 (heptahydrate), 13520-56-4 (nonahydrate), 43059-01-4 (monohydrate) | |

| Record name | Ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029712 | |

| Record name | Ferric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric sulfate appears as a yellow crystalline solid or a grayish-white powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for water purification, and as a soil conditioner., Liquid; Pellets or Large Crystals, Liquid, Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline] | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate., Insol in sulfuric acid, ammonia | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.1 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.097 at 18 °C | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder, or rhombic or rhombohedral crystals, Yellow crystals | |

CAS No. |

10028-22-5 | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YKQ1X5E5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

480 °C (decomp) | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

First-Stage Oxidation with Molecular Oxygen

In the initial step, scrap iron or iron oxides (e.g., hematite or magnetite) are dissolved in sulfuric acid to form ferrous sulfate (FeSO₄). The reaction is conducted under pressurized oxygen (100 psi) at 180–220°F (82–104°C) with a copper-based catalyst (e.g., copper ammonium sulfate at 200 ppm). The stoichiometry is carefully controlled to avoid excess sulfuric acid, maintaining a molar ratio of sulfuric acid to iron between 1:1 and 1.5:1.

Key reaction :

Table 1: First-Stage Oxidation Parameters

| Parameter | Specification |

|---|---|

| Pressure | 100 psi |

| Temperature | 180–220°F (82–104°C) |

| Catalyst | Copper ammonium sulfate (200 ppm) |

| Duration | 8–12 hours |

| Oxidation Efficiency | ~95% |

This stage yields a solution containing 10–12% iron by weight, with less than 0.5% free acid.

Second-Stage Oxidation with Hydrogen Peroxide

To achieve >99.9% oxidation, hydrogen peroxide (30–40% aqueous solution) is added to the cooled reaction mixture (~130°F/54°C) under atmospheric pressure. The peroxide oxidizes residual Fe²⁺ without introducing additional acids or salts.

Key reaction :

Table 2: Second-Stage Oxidation Parameters

| Parameter | Specification |

|---|---|

| Oxidizing Agent | 30–40% H₂O₂ |

| Temperature | ~130°F (54°C) |

| Duration | ~3 hours |

| Final Fe³⁺ Purity | >99.9% |

Alternative Preparation Methods

Direct Oxidation of Metallic Iron

Metallic iron reacts with sulfuric acid and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) to bypass the ferrous sulfate intermediate. While faster, this method risks incomplete oxidation and requires stringent pH control to prevent Fe(OH)₃ precipitation.

Key reaction :

Use of Iron Oxides as Starting Materials

Iron(III) oxides (e.g., Fe₂O₃) dissolve directly in hot sulfuric acid (~200°F/93°C) to form ferric sulfate. This method avoids oxidation steps but demands high-purity oxides to minimize silicates and other insolubles.

Key reaction :

Table 3: Comparative Analysis of Iron Sources

| Iron Source | Reaction Rate | Acid Consumption | Purity |

|---|---|---|---|

| Scrap Iron | Fast | High | Moderate |

| Fe₂O₃ | Moderate | Moderate | High |

| Fe₃O₄ | Slow | Low | Variable |

Crystallization and Hydration Control

The pentahydrate form is obtained by evaporating the ferric sulfate solution under controlled humidity (50–60% RH) and temperature (86–104°F/30–40°C). Rapid cooling or excessive drying leads to non-stoichiometric hydration (e.g., hepta- or trihydrate forms).

Table 4: Crystallization Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 86–104°F (30–40°C) |

| Relative Humidity | 50–60% |

| Evaporation Rate | 0.5–1.0 L/hr·m² |

Quality Control and Analytical Characterization

Industrial batches are validated using:

Acceptance Criteria :

-

Fe³⁺ ≥ 99.9%

-

Free H₂SO₄ ≤ 0.5%

-

Insolubles ≤ 0.1%

Chemical Reactions Analysis

Types of Reactions

Iron(III) sulfate pentahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an oxidizing agent and can oxidize other substances while being reduced itself.

Hydrolysis: In aqueous solutions, it can hydrolyze to form ferric hydroxide and sulfuric acid.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, chlorine, nitric acid.

Reducing Agents: Metals like zinc or iron in their lower oxidation states.

Major Products Formed

Ferric Hydroxide: Formed during hydrolysis.

Sulfuric Acid: Also formed during hydrolysis.

Scientific Research Applications

Water Treatment

Ferric sulfate is widely used as a coagulant in water treatment processes. Its applications include:

- Drinking Water Purification : Ferric sulfate effectively removes turbidity, color, and organic matter from water sources. It aids in the coagulation process, where it helps to aggregate suspended particles into larger flocs that can be easily removed from water .

- Wastewater Treatment : It is utilized in treating industrial wastewater and municipal sewage. Ferric sulfate enhances the removal of heavy metals, phosphorus, and other contaminants .

- Sludge Treatment : The compound also plays a role in reducing sludge volume during wastewater treatment processes by promoting the aggregation of solids .

Pigment Production

Ferric sulfate is employed in the manufacture of pigments and dyes. Its ability to act as a mordant enhances the fixation of dyes on fabrics during dyeing processes. This application is particularly important in textile manufacturing where colorfastness is crucial .

Pharmaceutical Applications

In the pharmaceutical field, ferric sulfate serves multiple purposes:

- Hemostatic Agent : It is used as a hemostatic agent in surgical procedures to control bleeding. Studies have shown that ferric sulfate can effectively promote hemostasis when applied to damaged tissues .

- Dental Applications : Ferric sulfate is utilized in dentistry for pulpotomy procedures where it helps manage bleeding during root canal treatments .

Industrial Processes

Ferric sulfate finds extensive use in various industrial applications:

- Catalyst : It acts as a catalyst in organic synthesis reactions, such as the preparation of aromatic esters from acids and alcohols .

- Metal Processing : In the aluminum and steel industries, ferric sulfate is used for processing and refining metals, enhancing separation processes and improving product quality .

Case Study 1: Water Treatment Efficacy

A study conducted on the use of ferric sulfate for drinking water purification demonstrated significant improvements in water quality metrics such as turbidity and chemical oxygen demand (COD). The results indicated that ferric sulfate could reduce turbidity levels by over 90% when used at optimal dosages .

Case Study 2: Hemostasis in Dentistry

Research comparing ferric sulfate to traditional hemostatic agents in dental procedures showed that ferric sulfate provided comparable or superior results in achieving hemostasis without significant adverse effects on cardiovascular parameters during surgery .

Mechanism of Action

The mechanism of action of iron(III) sulfate pentahydrate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, thereby oxidizing them. This property is utilized in various applications, such as water treatment, where it helps in the coagulation and removal of impurities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of iron(III) sulfate pentahydrate include cerium(III) sulfate pentahydrate (CAS 16648-30-9) and scandium(III) sulfate pentahydrate (CAS 15292-44-1). These compounds share the general formula M₂(SO₄)₃·5H₂O, where M represents a trivalent metal ion.

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Iron(III) sulfate pentahydrate | 142906-29-4 | Fe₂H₁₀O₁₇S₃ | ~489.97 | Trivalent Fe³⁺; five coordinated H₂O |

| Cerium(III) sulfate pentahydrate | 16648-30-9 | Ce₂H₁₀O₁₇S₃ | ~658.50 | Trivalent Ce³⁺; larger ionic radius |

| Scandium(III) sulfate pentahydrate | 15292-44-1 | Sc₂H₁₀O₁₇S₃ | ~468.19 | Trivalent Sc³⁺; smaller ionic radius |

Notes:

- Molecular Weight : Cerium(III) sulfate has the highest molecular weight (658.50 g/mol) due to cerium’s larger atomic mass (~140.12 vs. Fe’s 55.85) .

- Ionic Radius : Scandium(III) (0.745 Å) has a smaller ionic radius compared to iron(III) (0.645 Å in high-spin state) and cerium(III) (1.034 Å), influencing solubility and crystal packing .

Stability and Handling

- Hygroscopicity : Copper(II) sulfate pentahydrate is highly hygroscopic , but data for iron(III), cerium(III), and scandium(III) analogs are unavailable in the provided sources.

- Toxicity : Copper sulfate is toxic to aquatic life and humans , whereas iron(III) sulfate is less toxic but may cause irritation upon exposure.

Biological Activity

Sulfuric acid, iron(3+) salt (3:2), pentahydrate, commonly referred to as ferric sulfate, is an inorganic compound with the formula . This compound is notable for its diverse applications in various fields, including water treatment, chemical synthesis, and medicine. Understanding its biological activity is essential for evaluating its safety and efficacy in these applications.

- Molecular Formula :

- Molecular Weight : 489.96 g/mol (pentahydrate)

- Appearance : Grayish-white crystals

- Solubility : Soluble in water

Biological Activity Overview

Ferric sulfate exhibits several biological activities that are relevant in both therapeutic and industrial contexts. Its primary biological activities include:

- Hemostatic Agent : Ferric sulfate is widely used in dentistry as a hemostatic agent during procedures such as pulpotomy. It helps control bleeding by promoting coagulation and providing a dry field for surgical operations .

- Antimicrobial Properties : The compound has demonstrated antimicrobial effects, making it useful in various medical applications, including wound care and as an antibacterial agent in dental procedures .

- Oxidizing Agent : Ferric sulfate acts as a potent oxidizing agent in chemical reactions, facilitating the oxidation of organic substrates. This property is harnessed in various synthetic pathways in organic chemistry .

Case Study 1: Pulpotomy Procedures

A clinical study evaluated the efficacy of ferric sulfate as a pulpotomy agent in children aged 3 to 6 years. The study compared ferric sulfate with traditional formocresol treatments. Results indicated that both agents effectively achieved hemostasis without significant cardiovascular effects. However, ferric sulfate provided a quicker and more effective solution for controlling pulpal bleeding .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Clinical Pediatric Dentistry assessed the antimicrobial properties of ferric sulfate against common oral pathogens. The study found that ferric sulfate significantly reduced bacterial counts in infected dental tissues, supporting its use as an antibacterial agent during dental surgeries .

Applications in Industry

Safety and Toxicology

Ferric sulfate is classified as a corrosive substance and can cause irritation upon contact with skin or eyes. The compound's safety data indicates that while it is not classified as a carcinogen or mutagen, it does require careful handling to prevent exposure-related injuries .

Toxicological Profile

Q & A

Q. What role does iron(III) sulfate pentahydrate play in catalytic applications, such as Fenton-like reactions?

- Mechanistic insights :

- In acidic media, Fe³⁺ from Fe₂(SO₄)₃·5H₂O reacts with H₂O₂ to generate hydroxyl radicals (•OH) via: Optimize pH (2.5–3.0) and molar ratios (Fe³⁺:H₂O₂ = 1:10) for maximum catalytic efficiency .

Q. How does pH influence the stability of iron(III) sulfate pentahydrate in aqueous solutions?

- Experimental findings :

- At pH < 2, hydrolysis generates Fe(OH)²⁺ and free sulfate ions, reducing complex stability.

- At pH > 4, precipitation of Fe(OH)₃ occurs, altering redox behavior. Use buffered systems (e.g., H₂SO₄/Na₂SO₄) to maintain pH 2–3 for stability .

Q. What strategies mitigate contradictions in spectroscopic data (e.g., FTIR band shifts) for sulfate coordination in Fe₂(SO₄)₃·5H₂O?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.